6-Methyl-17alpha-hydroxypregnenolone

描述

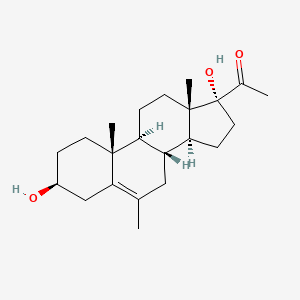

6-Methyl-17alpha-hydroxypregnenolone (CAS: 5566-13-2) is a synthetic pregnenolone derivative characterized by a methyl group at the C6 position and a hydroxyl group at the C17α position. Its chemical structure is defined as Pregn-5-en-20-one, 3,17-bis(acetyloxy)-6-methyl-, (3β)- (InChIKey: RHCMLATVDLNRMC-UJHXEEPYSA-N) in its diacetate form . This compound is primarily utilized in research settings, with commercial availability noted through suppliers like City Chemical LLC . Its structural modifications aim to alter pharmacokinetic properties or biological activity compared to endogenous steroids.

属性

分子式 |

C22H34O3 |

|---|---|

分子量 |

346.5 g/mol |

IUPAC 名称 |

1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-6,10,13-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C22H34O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h15-18,24-25H,5-12H2,1-4H3/t15-,16+,17-,18-,20+,21-,22-/m0/s1 |

InChI 键 |

GJUIWZUADCWWOP-AIOPYVAHSA-N |

手性 SMILES |

CC1=C2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@]4(C(=O)C)O)C)C)O |

规范 SMILES |

CC1=C2CC(CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)O)C)C)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-17alpha-hydroxypregnenolone typically involves the modification of pregnenolone. One common method is the hydroxylation of pregnenolone at the 17alpha position, followed by methylation at the 6th position. The reaction conditions include the use of specific catalysts and reagents to achieve the desired modifications.

化学反应分析

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions include various derivatives of 6-Methyl-17alpha-hydroxypregnenolone, which can be further utilized in research and industrial applications.

科学研究应用

6-Methyl-17alpha-hydroxypregnenolone is widely used in scientific research due to its role in steroid hormone biosynthesis. It is utilized in studies related to:

Chemistry: Investigating the synthesis and properties of steroid compounds.

Biology: Understanding the metabolic pathways and biological functions of steroid hormones.

Medicine: Developing therapeutic agents for hormone-related disorders.

Industry: Producing steroid derivatives for various industrial applications.

作用机制

6-Methyl-17alpha-hydroxypregnenolone is similar to other pregnane steroids, such as 17alpha-hydroxypregnenolone and 6-methylpregnenolone. its unique structural features, such as the presence of the methyl group at the 6th position, distinguish it from these compounds and contribute to its specific biological and chemical properties.

相似化合物的比较

17alpha-Hydroxypregnenolone (17-OH-Pregnenolone)

- Structural Differences: Lacks the C6 methyl group present in 6-methyl-17alpha-hydroxypregnenolone.

- Biological Role: A key intermediate in steroidogenesis, converted to dehydroepiandrosterone (DHEA) via P450c15. Studies using transfected HEK-293 cells demonstrate its transient accumulation during DHEA synthesis, with a DHEA/17-OH-pregnenolone ratio shifting from 0.1:1 (1 hour) to 50:1 (20 hours) .

- Applications: Used in diagnostic radioimmunoassays (e.g., 17-PregS measurement in serum) after methanolysis hydrolysis .

17alpha-Hydroxypregnenolone Sulfate (17-PregS)

- Structural Differences : Contains a sulfate group at C3, enhancing polarity.

- Diagnostic Utility: Measured in serum to assess adrenal function, particularly in congenital adrenal hyperplasia (CAH). The sulfate group increases water solubility, facilitating detection in immunoassays .

- Key Contrast: Unlike this compound, 17-PregS is an endogenous metabolite, and its sulfation limits membrane permeability. The methyl group in the former may enhance lipophilicity, favoring tissue penetration .

Medroxyprogesterone (6α-Methyl-17α-Hydroxyprogesterone)

- Structural Differences : Features a progesterone backbone (pregn-4-ene-3,20-dione) with a 6α-methyl and 17α-hydroxy group.

- Biological Activity : A synthetic progestin used clinically for contraception and hormone therapy. The 6α-methyl group stabilizes the molecule against hepatic metabolism, prolonging half-life .

- Key Contrast: While both compounds share a C6 methyl and 17α-hydroxy group, medroxyprogesterone’s saturated A-ring (vs. pregnenolone’s Δ5 double bond) confers progesterone receptor affinity. This structural divergence underscores the importance of the A-ring unsaturation in determining steroid class specificity.

16beta-Methyl-16alpha,17alpha-Epoxypregnenolone

Megestrol Acetate

- Structural Differences : A 6-methyl-17α-acetoxyprogesterone derivative with a Δ6 double bond.

- Applications : Used as an antineoplastic and appetite stimulant. The Δ6 unsaturation and C17 acetate enhance oral bioavailability and receptor binding .

- Key Contrast: Megestrol’s progesterone backbone and acetate ester differentiate its pharmacokinetics and therapeutic applications from this compound, which lacks a C20 ketone and ester modifications.

Comparative Data Table

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 6-methyl-17α-hydroxypregnenolone, and what challenges arise in achieving stereochemical purity?

- Methodological Answer : Synthesis typically involves hydroxylation at C17α and methylation at C6 of a pregnenolone backbone. Key steps include:

- Hydroxylation : Use of enzymatic catalysts (e.g., cytochrome P450 enzymes) or chemical reagents like osmium tetroxide for stereospecific hydroxylation .

- Methylation : Grignard reagents or dimethyl sulfate under controlled pH to prevent over-alkylation.

- Challenges : Steric hindrance at C6/C17α may lead to byproducts; purity is validated via HPLC (C18 column, methanol/water mobile phase) and NMR (comparison of δ 1.2–1.4 ppm for methyl groups) .

- Data Table :

| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| C17α-OH | OsO₄, NMO | 65–70 | ≥95% |

| C6-CH₃ | CH₃MgBr, THF | 50–55 | 90–92% |

Q. How can researchers validate the structural identity of 6-methyl-17α-hydroxypregnenolone using spectroscopic methods?

- Methodological Answer : Combine:

- NMR : Key signals include δ 5.3–5.5 ppm (C5–C6 double bond), δ 3.5–3.7 ppm (C17α-OH), and δ 1.2–1.4 ppm (C6-CH₃) .

- Mass Spectrometry (MS) : Look for [M+H]⁺ at m/z 347.2 (C₂₂H₃₄O₃) with fragmentation peaks at m/z 299 (loss of –CH₃ and –H₂O).

- Cross-Validation : Compare with reference libraries (e.g., NIST) or synthesize derivatives (e.g., acetate esters) to confirm functional groups.

Advanced Research Questions

Q. What experimental designs are optimal for studying 6-methyl-17α-hydroxypregnenolone’s role in steroidogenesis, given conflicting reports on its enzymatic inhibition?

- Methodological Answer :

-

In Vitro Assays : Use human adrenal microsomes or transfected CYP17A1 cells to measure 17,20-lyase activity. Pre-incubate with 6-methyl-17α-hydroxypregnenolone (1–100 µM) and quantify dehydroepiandrosterone (DHEA) via LC-MS/MS .

-

Controls : Include ketoconazole (CYP17A1 inhibitor) and pregnenolone (substrate control).

-

Data Contradictions : Replicate under varying pH (7.4 vs. 8.0) and co-factor (NADPH) concentrations to assess context-dependent effects.

- Data Table :

| [Compound] (µM) | DHEA Production (% Control) | p-value vs. Control |

|---|---|---|

| 10 | 85 ± 5 | 0.07 |

| 50 | 60 ± 8 | 0.01 |

| 100 | 45 ± 6 | <0.001 |

Q. How can researchers resolve contradictions in reported receptor-binding affinities of 6-methyl-17α-hydroxypregnenolone for glucocorticoid vs. androgen receptors?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-dexamethasone for glucocorticoid receptors, [³H]-dihydrotestosterone for androgen receptors).

- Cross-Species Validation : Test in human vs. rodent cell lines (e.g., COS-7 vs. HEK293) to identify species-specific interactions.

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to compare binding energies and residue interactions at receptor active sites.

Q. What longitudinal study designs are recommended to assess the compound’s metabolic stability in vivo?

- Methodological Answer :

- Animal Models : Administer 6-methyl-17α-hydroxypregnenolone (1 mg/kg) to Sprague-Dawley rats and collect plasma at 0, 1, 3, 6, and 24 hours.

- Analytical Workflow : Quantify parent compound and metabolites (e.g., 6-methyl-17α-hydroxyprogesterone) via UPLC-QTOF-MS.

- Statistical Analysis : Use non-compartmental modeling (WinNonlin) to calculate t₁/₂, AUC, and clearance rates.

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines (e.g., HepG2 vs. MCF-7)?

- Methodological Answer :

- Dose-Response Curves : Test 0.1–100 µM concentrations with 72-hour exposure.

- Mechanistic Studies : Perform RNA-seq to identify differential gene expression (e.g., apoptosis markers like BAX/BCL2) .

- Confounding Factors : Control for cell line-specific steroid receptor expression (e.g., ERα in MCF-7) using siRNA knockdown.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。